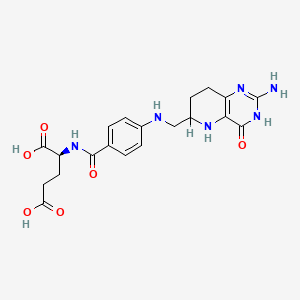
5,6,7,8-Tetrahydro-8-deazafolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analogue of folic acid, which plays a crucial role in one-carbon metabolism involving DNA biosynthesis. This compound is structurally similar to tetrahydrofolate, a biologically active cofactor essential for various enzymatic reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-8-deazafolic acid typically involves starting from pterin analogues and aromatic amines. A novel method includes the use of an aziridine intermediate, which allows for the construction of the tetrahydrofolate skeleton efficiently. This method avoids the byproducts of carbon-nitrogen bond hydrogenolysis seen in traditional synthetic strategies .
Industrial Production Methods: Industrial production methods for this compound often involve the selective crystallization of diastereoisomeric mixtures. For example, adding an acid to an aqueous solution of an alkali metal salt of 5,6,7,8-tetrahydrofolic acid at controlled temperatures can yield the desired product .
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-8-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents and solvents like anhydrous ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
科学的研究の応用
5,6,7,8-Tetrahydro-8-deazafolic acid has a wide range of applications in scientific research. It is used as an inhibitor of folate-dependent enzymes, making it valuable in chemotherapy for cancer treatment. The compound also plays a role in the study of one-carbon metabolism and DNA biosynthesis .
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-8-deazafolic acid involves its interaction with folate-dependent enzymes. It inhibits enzymes like thymidine synthase and methionine synthase, disrupting DNA synthesis and cell proliferation. This makes it an effective agent in cancer therapy .
類似化合物との比較
Similar Compounds: Similar compounds include tetrahydrofolate, tetrahydroaminopterin, and various other folate analogues. These compounds share structural similarities but differ in their specific applications and effectiveness .
Uniqueness: What sets 5,6,7,8-Tetrahydro-8-deazafolic acid apart is its ability to inhibit multiple folate-dependent enzymes simultaneously, making it a potent agent in chemotherapy. Its unique structure also allows for more efficient synthesis and fewer byproducts compared to other folate analogues .
特性
CAS番号 |
51989-29-8 |
|---|---|
分子式 |
C20H24N6O6 |
分子量 |
444.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
InChIキー |
HLQVKHILGYCUSU-PYMCNQPYSA-N |
異性体SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


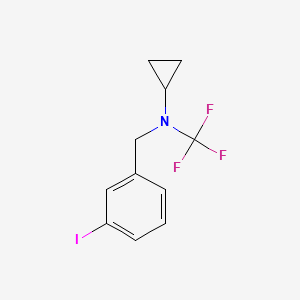
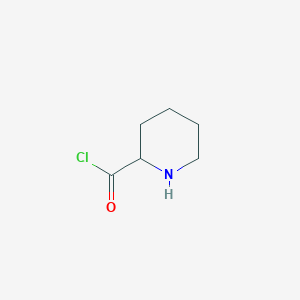
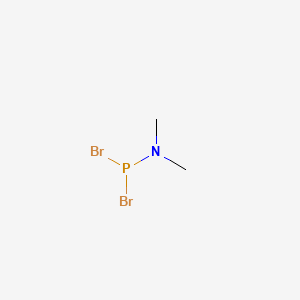
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
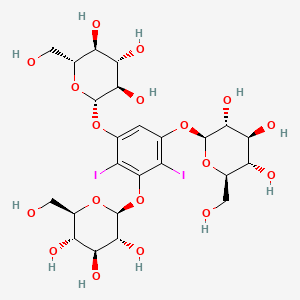
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
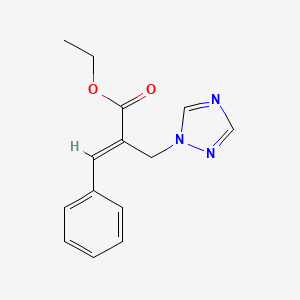
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
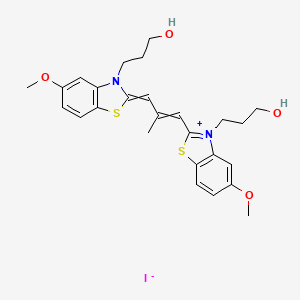
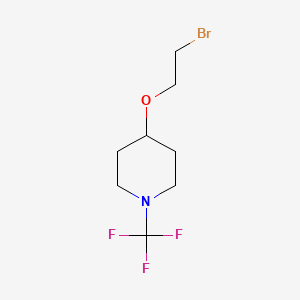
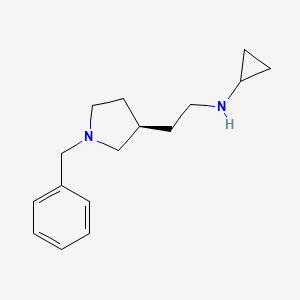
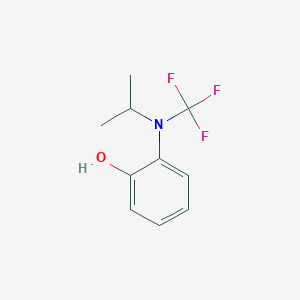
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
